molecular formula C16H13IN2O B11987430 6-Iodo-3-(4-methylbenzyl)-4(3H)-quinazolinone CAS No. 302913-33-3

6-Iodo-3-(4-methylbenzyl)-4(3H)-quinazolinone

Cat. No.: B11987430
CAS No.: 302913-33-3
M. Wt: 376.19 g/mol
InChI Key: PWTTYMKLGUNXTR-UHFFFAOYSA-N
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Description

6-Iodo-3-(4-methylbenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the iodo and methylbenzyl groups in this compound may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-(4-methylbenzyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and 4-methylbenzyl iodide.

    Iodination: The quinazolinone precursor is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodo group at the 6-position.

    Benzylation: The iodinated quinazolinone is then reacted with 4-methylbenzyl iodide in the presence of a base, such as potassium carbonate or sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-(4-methylbenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the iodo group or other functional groups in the molecule.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinone derivatives.

Scientific Research Applications

6-Iodo-3-(4-methylbenzyl)-4(3H)-quinazolinone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-3-(4-methylbenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes, such as kinases or proteases.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Iodo-4(3H)-quinazolinone: Lacks the 4-methylbenzyl group, which may result in different biological activities.

    3-(4-Methylbenzyl)-4(3H)-quinazolinone: Lacks the iodo group, affecting its reactivity and biological properties.

    6-Bromo-3-(4-methylbenzyl)-4(3H)-quinazolinone: Similar structure but with a bromo group instead of an iodo group, which may influence its chemical reactivity and biological effects.

Uniqueness

6-Iodo-3-(4-methylbenzyl)-4(3H)-quinazolinone is unique due to the presence of both the iodo and 4-methylbenzyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

302913-33-3

Molecular Formula

C16H13IN2O

Molecular Weight

376.19 g/mol

IUPAC Name

6-iodo-3-[(4-methylphenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C16H13IN2O/c1-11-2-4-12(5-3-11)9-19-10-18-15-7-6-13(17)8-14(15)16(19)20/h2-8,10H,9H2,1H3

InChI Key

PWTTYMKLGUNXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)I

Origin of Product

United States

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